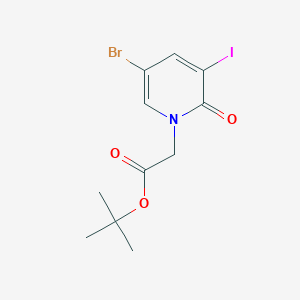

Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate

描述

Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a halogenated dihydropyridinone derivative with a tert-butyl ester functional group. It serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in cross-coupling reactions due to its bromine and iodine substituents. The iodine atom at position 3 enhances its reactivity in metal-catalyzed transformations, while the tert-butyl ester improves solubility and stability .

属性

分子式 |

C11H13BrINO3 |

|---|---|

分子量 |

414.03 g/mol |

IUPAC 名称 |

tert-butyl 2-(5-bromo-3-iodo-2-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C11H13BrINO3/c1-11(2,3)17-9(15)6-14-5-7(12)4-8(13)10(14)16/h4-5H,6H2,1-3H3 |

InChI 键 |

XLHLNNSXWNHBNL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)I)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyridinone precursor, followed by esterification with tert-butyl bromoacetate. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the production if needed.

化学反应分析

Types of Reactions

Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the ester group to an alcohol.

Oxidation Reactions: The pyridinone ring can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinone derivatives, while reduction reactions can produce alcohols or amines .

科学研究应用

Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It can be used in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding to enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridinone moiety, which can then interact with biological targets .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of the target compound with two structurally related derivatives.

Key Compounds for Comparison

Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 1565932-23-1)

- Molecular Weight : 260.06 g/mol

- Substituents : Chlorine at position 6 (name) or bromine (formula ambiguity), fluorine (unclear from name) .

- Functional Groups : Acetate ester, tert-butyl.

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate (CAS: 1706749-88-3)

Comparative Data Table

Research Findings and Analysis

Structural Features

- Target Compound : The iodine at position 3 enhances its utility in Suzuki-Miyaura and Ullmann couplings, while bromine at position 5 offers additional substitution sites. The tert-butyl ester provides steric protection against hydrolysis .

- Enamine Compound: Ambiguities in substituent annotation (Cl vs. Br) limit precise reactivity assessment.

- ChemBK Compound : The carbamate group at position 3 increases stability under basic conditions compared to esters. The methyl group at N-1 reduces conformational flexibility .

Stability and Reactivity

- Iodine vs. Bromine : Iodine’s larger atomic radius facilitates oxidative addition in cross-coupling reactions, whereas bromine requires harsher conditions.

- Ester vs. Carbamate : Esters hydrolyze faster under acidic/basic conditions, while carbamates are more resistant, influencing their roles in prodrug design .

Notes on Data Consistency and Limitations

- Discrepancy in Enamine Compound: The reported molecular formula (C₉H₇BrFNO₂) conflicts with the name (6-chloro substituent). Further validation is required to resolve this inconsistency .

生物活性

Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 360.05 g/mol. Its structure includes a dihydropyridine moiety, which is significant for its biological activity.

Research indicates that compounds containing dihydropyridine derivatives exhibit various pharmacological effects, including:

- Antiviral Activity : Dihydropyridine derivatives have shown promise against several viral infections. For instance, some studies have demonstrated that modifications in the dihydropyridine structure can enhance antiviral efficacy against viruses such as HIV and hepatitis viruses .

- Antibacterial Effects : The presence of halogen atoms (bromine and iodine) in the structure may contribute to antibacterial properties. Halogenated compounds are often more effective against bacterial strains due to their ability to disrupt cellular processes .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antiviral | Moderate to High | |

| Antibacterial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Varies by cell line |

Case Studies

- Antiviral Studies : A study evaluated the antiviral potential of various dihydropyridine derivatives, including this compound. Results indicated significant inhibition of viral replication in vitro, particularly against herpes simplex virus (HSV) strains .

- Antibacterial Activity : In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability, suggesting that the compound could be developed into a potential antibacterial agent .

- Cytotoxicity Assessment : The cytotoxic effects of the compound were evaluated using different cancer cell lines. The findings revealed that while some cell lines exhibited sensitivity to treatment with this compound, others showed resistance, indicating the need for further optimization for therapeutic applications .

Future Directions

The promising biological activities associated with this compound suggest that further research is warranted. Future studies should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects at the molecular level.

- Structure–Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity to optimize efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。